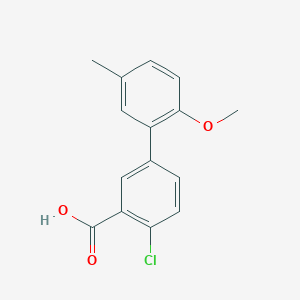
3-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95%
Übersicht
Beschreibung
3-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid (FMB) is an organic compound that has been extensively studied in the laboratory due to its potential applications in the fields of drug design, medicinal chemistry, and biochemistry. This compound is a member of the aromatic carboxylic acid family and is a derivative of benzoic acid. FMB has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial. It has also been studied for its potential to be used as a therapeutic and diagnostic agent. In
Wissenschaftliche Forschungsanwendungen
3-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% has been studied for its potential applications in the fields of drug design, medicinal chemistry, and biochemistry. In particular, it has been studied for its potential to be used as a therapeutic and diagnostic agent. For example, 3-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% has been studied as a potential anti-inflammatory agent, and its ability to inhibit the expression of pro-inflammatory cytokines has been demonstrated. Additionally, 3-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% has been studied as a potential anticancer agent, as it has been found to inhibit the growth of various types of cancer cells. It has also been studied as a potential antibacterial agent, as it has been found to inhibit the growth of several species of bacteria.
Wirkmechanismus
The mechanism of action of 3-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% is not fully understood, but several possible mechanisms have been proposed. One proposed mechanism is that 3-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% may act as an inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two enzymes involved in the production of pro-inflammatory mediators. Additionally, 3-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% may act as an inhibitor of nuclear factor kappa-B (NF-κB), a transcription factor involved in the regulation of inflammation and immune responses. Finally, 3-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% may act as an inhibitor of histone deacetylase (HDAC), an enzyme involved in the regulation of gene expression.
Biochemical and Physiological Effects
3-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% has been found to possess a wide range of biochemical and physiological effects. For example, it has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, it has been found to possess antioxidant and neuroprotective effects. 3-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% has also been found to modulate the expression of various genes, including those involved in the regulation of inflammation, apoptosis, and cell cycle progression.
Vorteile Und Einschränkungen Für Laborexperimente
3-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. First, it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is relatively stable and can be stored for long periods of time without degradation. Finally, it is non-toxic, making it safe to use in laboratory experiments. However, there are some limitations to using 3-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% in laboratory experiments. For example, its mechanism of action is not fully understood and its effects on humans are not well-studied. Additionally, it is not approved by the FDA for therapeutic use.
Zukünftige Richtungen
There are several potential future directions for research on 3-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95%. First, further research is needed to better understand its mechanism of action and its potential therapeutic and diagnostic applications. Additionally, further research is needed to better understand its effects on humans, including its potential toxicity and side effects. Finally, further research is needed to explore its potential use in the development of new drugs and diagnostic agents.
Synthesemethoden
3-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% can be synthesized in a variety of ways, including through a reaction between 2-methoxy-5-methylphenol and 3-fluorobenzoic acid, as well as a reaction between 2-methoxy-5-methylphenol and 3-fluorobenzaldehyde. The reaction between the two compounds can be carried out using a variety of catalysts, such as palladium, platinum, or nickel. The reaction is typically performed under anhydrous conditions, and the product is isolated by column chromatography.
Eigenschaften
IUPAC Name |
3-fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-9-3-6-14(19-2)12(7-9)11-5-4-10(15(17)18)8-13(11)16/h3-8H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDPVJYYTAZUOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=C(C=C(C=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681456 | |
| Record name | 2-Fluoro-2'-methoxy-5'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid | |
CAS RN |
1261899-28-8 | |
| Record name | 2-Fluoro-2'-methoxy-5'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















